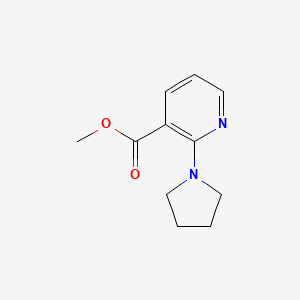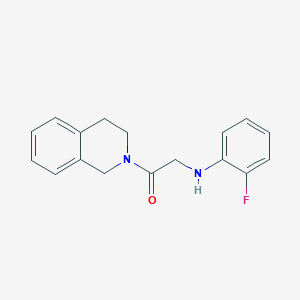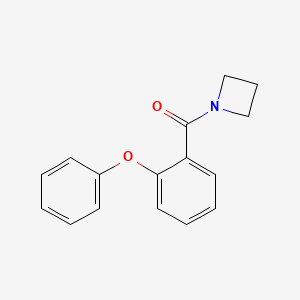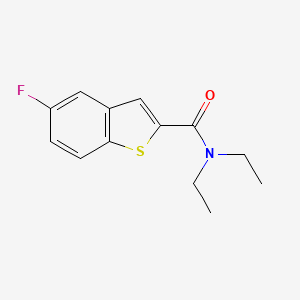
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. MPPC is a pyridine derivative that is widely used as a building block for the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is not well understood. However, it is believed that Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and ion channels. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been shown to interact with various receptors, including the dopamine receptor and the N-methyl-D-aspartate receptor.
Biochemical and Physiological Effects
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been shown to exhibit various biochemical and physiological effects. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate possesses several advantages for lab experiments. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is readily available and can be synthesized using various methods. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is also stable and can be stored for extended periods without significant degradation. However, Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate also possesses several limitations for lab experiments. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is relatively expensive compared to other pyridine derivatives, and its synthesis can be challenging. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is also toxic and should be handled with care.
Zukünftige Richtungen
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has significant potential for future research. Future research could focus on the development of new synthetic methods for the preparation of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate and its derivatives. Future research could also focus on the identification of new biological targets for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate and the elucidation of its mechanism of action. Additionally, future research could focus on the development of new applications for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate, including its use as a fluorescent probe and as a catalyst for organic reactions.
Conclusion
In conclusion, Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is a pyridine derivative that has gained significant attention in the scientific community due to its potential application in various fields. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is readily available and can be synthesized using various methods. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate possesses several advantages for lab experiments, including its stability and availability. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate also possesses several limitations for lab experiments, including its toxicity and cost. Future research could focus on the development of new synthetic methods for the preparation of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate and its derivatives, the identification of new biological targets for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate, and the development of new applications for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate.
Synthesemethoden
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate can be synthesized using various methods, including the Hantzsch reaction, the N-alkylation of 2-pyrrolidinone, and the reaction of 2-bromo-3-pyridinecarboxylic acid with methylamine. The most commonly used method for the synthesis of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is the Hantzsch reaction, which involves the condensation of 3-methyl-2-pyridone, ethyl acetoacetate, and formaldehyde in the presence of ammonium acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been extensively studied for its potential application in various fields, including medicinal chemistry, organic synthesis, and material science. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is widely used as a building block for the synthesis of various bioactive molecules, including antitumor, antiviral, and antibacterial agents. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of functionalized polymers.
Eigenschaften
IUPAC Name |
methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUXZDHZFPFPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)

![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)


![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)

![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)




![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)